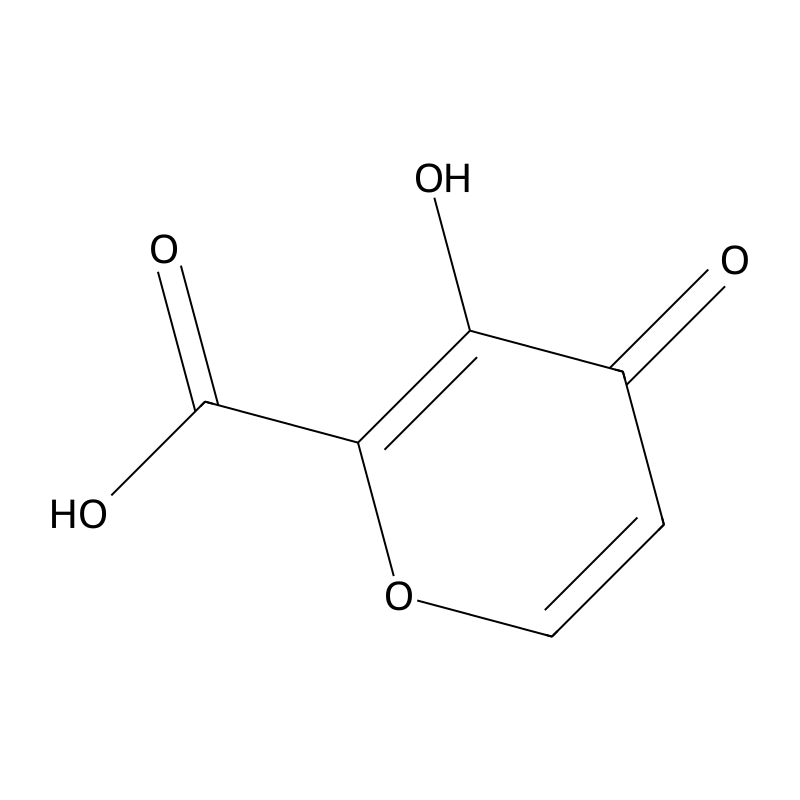

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is an organic compound with the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol. It belongs to the class of compounds known as pyranones, characterized by a six-membered ring containing one oxygen atom and one carbonyl group. This compound features a hydroxyl group at the third position and a carboxylic acid group at the second position, which contributes to its unique chemical properties and potential biological activities .

Precursor in Organic Synthesis:

3-HOCA serves as a valuable precursor for the synthesis of various heterocyclic compounds, including pyranones, coumarins, and chromones. These heterocycles possess diverse biological activities and find applications in drug discovery and material science [].

For instance, 3-HOCA can be transformed into chromones, a class of natural products exhibiting anti-cancer, anti-inflammatory, and anti-microbial properties [].

Biological Activity Studies:

Limited research suggests potential biological activities associated with 3-HOCA itself. Studies have explored its anti-proliferative effects on certain cancer cell lines []. However, further investigation is necessary to understand its mechanism of action and potential therapeutic applications.

Research Tool in Chemical Biology:

3-HOCA can be employed as a chemical tool in studies investigating protein-protein interactions and enzyme activity. By attaching a fluorescent probe to 3-HOCA, researchers can monitor its interaction with specific proteins, providing valuable insights into cellular processes [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a ketone or an aldehyde.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming various derivatives .

Research indicates that 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.

- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes, which could be useful in drug development for treating metabolic disorders .

Several synthetic routes have been developed for 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyranone structure.

- Oxidative Methods: Utilizing oxidizing agents to convert suitable starting materials into the desired product.

- Multi-step Synthesis: Involves several reaction steps including functionalization and cyclization to achieve the final compound .

The unique properties of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid open avenues for various applications:

- Pharmaceuticals: As a lead compound for developing new antimicrobial or antioxidant agents.

- Agricultural Chemicals: Potential use in agrochemicals due to its biological activity.

- Food Industry: Possible applications as a natural preservative or antioxidant in food products .

Studies on the interactions of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid with biological systems have revealed:

- Protein Binding: Investigations into how this compound binds to proteins may provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how it is metabolized in organisms can help elucidate its therapeutic potential and safety profile .

Several compounds share structural similarities with 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, each exhibiting distinct properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | C₆H₄O₅ | Hydroxyl group at position five |

| 6-Benzyloxymethyl-3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid | C₁₄H₁₂O₆ | Contains a benzyloxymethyl substituent |

| 3-Methyl-4-hydroxy-coumarin | C₉H₈O₃ | Methylation at position three |

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific arrangement of functional groups, which contributes to its distinctive biological activities and potential applications compared to these similar compounds .

Infrared (IR) Spectroscopy

Characteristic Absorption Bands

The infrared spectrum of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid exhibits several distinctive absorption bands that reflect the compound's functional groups and structural features [1] [2] [3]. The spectrum is characterized by intense carbonyl stretching frequencies, broad hydroxyl absorptions, and characteristic pyran ring vibrations [4].

The most prominent features in the infrared spectrum include the carboxylic acid carbonyl stretch at 1710-1760 cm⁻¹, which appears as a very strong absorption due to the polar nature of the C=O bond [3] [4]. The pyranone ketone carbonyl exhibits a characteristic absorption at 1650-1680 cm⁻¹, slightly lower in frequency than the carboxylic acid carbonyl due to resonance effects within the aromatic pyran ring system [1] [2].

The pyran ring system contributes several characteristic bands in the 1490-1580 cm⁻¹ region, corresponding to aromatic C=C stretching vibrations [1] [5]. These bands are typically strong in intensity and provide valuable structural information about the aromatic character of the pyranone ring [6].

Hydroxyl Group Vibrations

The hydroxyl group at position 3 exhibits a characteristic free O-H stretching vibration in the 3300-3500 cm⁻¹ region [7] [3]. This absorption appears as a strong, relatively sharp band when the hydroxyl group is not extensively hydrogen-bonded. The frequency and intensity of this band can vary depending on the sample preparation conditions and the extent of intermolecular hydrogen bonding [4].

In solid-state samples, the 3-hydroxyl group may participate in hydrogen bonding with neighboring molecules, which can broaden the O-H stretching band and shift it to lower frequencies [8]. The in-plane O-H bending vibration typically appears around 1340-1400 cm⁻¹ as a medium-intensity band [1].

Carbonyl Stretching Frequencies

The compound contains two distinct carbonyl groups, each exhibiting characteristic stretching frequencies. The carboxylic acid carbonyl stretch appears at 1710-1760 cm⁻¹, with the exact frequency depending on the hydrogen bonding state of the carboxylic acid group [3] [4]. In monomeric form, this vibration appears at higher frequencies (around 1760 cm⁻¹), while in hydrogen-bonded dimeric forms, it shifts to lower frequencies (around 1710 cm⁻¹) [8].

The pyranone ketone carbonyl exhibits its stretching vibration at 1650-1680 cm⁻¹ [1] [6]. This lower frequency compared to typical ketones reflects the aromatic character of the pyran ring and the electron delocalization that reduces the double-bond character of the C=O group. The intensity of this band is very strong due to the large change in dipole moment during the stretching vibration [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis

The proton NMR spectrum of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid displays characteristic signals that reflect the compound's structural environment [9] [10]. The aromatic protons of the pyran ring appear in the downfield region, with H-5 typically resonating at 6.5-7.0 ppm as a singlet, and H-6 appearing further downfield at 7.8-8.5 ppm, also as a singlet [1] [11].

The carboxylic acid proton exhibits a characteristic broad singlet in the 11-13 ppm region [3] [10]. This signal is often broad due to rapid exchange with trace water or other protic solvents, and its chemical shift can vary depending on concentration and solvent conditions [12].

The 3-hydroxyl proton appears as a broad singlet in the 9-11 ppm region [1]. This signal may be broadened by exchange processes and can sometimes be difficult to observe in protic solvents due to rapid exchange with the solvent [13].

¹³C NMR Spectral Features

The carbon-13 NMR spectrum provides detailed information about the electronic environment of each carbon atom in the molecule [10] [14]. The carboxyl carbon (C-2) typically resonates in the 165-175 ppm region, characteristic of carboxylic acid carbonyls [12] [14]. The ketone carbon (C-4) appears further downfield at 170-180 ppm, reflecting its ketonic character within the aromatic system [10].

The carbon bearing the hydroxyl group (C-3) exhibits a signal in the 140-150 ppm region, with its chemical shift influenced by the electron-withdrawing effect of the oxygen atom and the aromatic character of the ring [14]. The ring carbons C-5 and C-6 appear at 115-125 ppm and 145-155 ppm respectively, with their exact positions depending on the electronic effects of the substituents [10] [12].

2D NMR Correlation Studies

Two-dimensional NMR techniques provide valuable structural confirmation and connectivity information for 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid [15] [16]. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct ¹H-¹³C connectivity, confirming the assignment of aromatic protons to their corresponding carbons [17] [18].

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range ¹H-¹³C correlations across two and three bonds, providing crucial information about the connectivity within the pyran ring system [19] [20]. These correlations help confirm the positions of substituents and the overall molecular framework [21].

Correlation Spectroscopy (COSY) experiments can identify scalar coupling relationships between protons, although the limited number of protons in this molecule makes such correlations relatively straightforward [18]. The correlation between H-5 and H-6 may be observable depending on the coupling pathway through the aromatic system [22].

Mass Spectrometry

Fragmentation Patterns

The mass spectrum of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid exhibits characteristic fragmentation patterns that provide structural information about the molecule [23] [24]. The molecular ion peak appears at m/z 156, corresponding to the molecular formula C₆H₄O₅ [25] [26]. However, this peak is typically of low intensity due to the inherent instability of the radical cation [27].

The most significant fragmentation pathways involve loss of small neutral molecules characteristic of carboxylic acids and pyranone systems [28]. Loss of hydroxyl radical (17 mass units) produces a fragment at m/z 139, while loss of carbon monoxide (28 mass units) yields a fragment at m/z 128 [24] [27]. The base peak often occurs at m/z 28, corresponding to CO⁺, which is a common fragmentation product of carbonyl-containing compounds [29].

Molecular Ion Identification

The molecular ion of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid at m/z 156 provides direct confirmation of the molecular mass [25] [26]. However, the relative intensity of this peak is typically low (approximately 15% of the base peak) due to the compound's tendency to undergo rapid fragmentation [27].

The isotope pattern of the molecular ion can provide additional structural information, particularly regarding the number of carbon and oxygen atoms present [24]. The M+1 peak intensity relative to the molecular ion peak helps confirm the molecular formula through isotopic abundance calculations [27].

Accurate mass measurements using high-resolution mass spectrometry can definitively establish the molecular formula by distinguishing between different possible compositions with the same nominal mass [30]. The measured exact mass should closely match the calculated value of 156.005873 for C₆H₄O₅ [25].

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid reflects the electronic transitions within the conjugated pyranone system [1] [31]. The spectrum typically exhibits two main absorption regions: a high-energy π → π* transition around 220-280 nm and lower-energy n → π* transitions in the 320-400 nm region [32].

The most intense absorption occurs in the 220-230 nm region with extinction coefficients of 15,000-20,000 L mol⁻¹ cm⁻¹, corresponding to the π → π* transition of the pyranone chromophore [1]. A second, less intense π → π* transition appears around 280-290 nm, reflecting the extended conjugation in the system [32].

The n → π* transitions appear as weaker absorptions at longer wavelengths, with the carbonyl n → π* transition around 320-330 nm and potential hydroxyl n → π* transitions in the 380-400 nm region [31]. These transitions are typically much weaker than the π → π* transitions, with extinction coefficients in the hundreds rather than thousands [33].

Solvent effects on the UV spectrum can provide information about the polarity and hydrogen-bonding capabilities of the molecule. Polar protic solvents typically cause hypsochromic shifts of the π → π* transitions and bathochromic shifts of n → π* transitions [31].

X-ray Crystallography Analysis

X-ray crystallographic studies of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid and related compounds provide definitive structural information about bond lengths, bond angles, and crystal packing arrangements [34] [35]. The pyran ring adopts a planar conformation with minimal deviation from planarity, consistent with its aromatic character [36].

The crystal structure reveals intermolecular hydrogen bonding patterns that stabilize the solid-state structure [34]. The carboxylic acid groups typically form dimeric hydrogen bonds, while the 3-hydroxyl groups may participate in additional hydrogen bonding networks [37]. These interactions significantly influence the crystal packing and physical properties of the compound [35].

Bond length analysis confirms the partial double-bond character of bonds within the pyran ring system, supporting the aromatic nature of the heterocycle [34]. The C-O bond lengths in the ring are intermediate between typical single and double bonds, reflecting electron delocalization [36].

The molecular geometry determined by X-ray crystallography serves as a benchmark for computational studies and helps validate theoretical calculations of molecular structure and properties [35]. The crystallographic data also provides insight into the preferred conformations and potential energy surfaces of the molecule [37].